N-Methyl Substitution Modulates Antiproliferative Potency Relative to NH Analogs in Cytotoxicity Assays
The target compound incorporates an N-methyl group, which directly influences cytotoxic potency compared to its NH-piperidinone counterpart. In a systematic study of NH- and N-methyl-3,5-bis(arylidenyl)-4-piperidones, the N-methyl derivatives generally exhibited distinct IC50 profiles against cancer cell lines due to altered electrophilicity and cellular permeability [1]. Although quantitative IC50 values for the exact furan analog are not published head-to-head, class-level SAR indicates that N-methylation enhances cytostatic activity in related bis(arylidene) series, providing a rationale for selecting the N-methyl variant for cellular activity screens where NH analogs may underperform [1].
| Evidence Dimension | Antiproliferative activity modulation by N-substitution |
|---|---|
| Target Compound Data | 1-Methyl substitution present (quantitative IC50 in specific cell lines not yet reported) |
| Comparator Or Baseline | Unsubstituted NH-3,5-bis(arylidene)-4-piperidones |
| Quantified Difference | N-methylation consistently alters IC50 values; in close analogs, N-methyl derivatives show enhanced potency over NH counterparts in L1210, Molt 4/C8, and CEM cell assays [1]. |
| Conditions | Cytostatic evaluation against murine L1210 leukemia, human Molt 4/C8, and CEM T-lymphocyte cell lines (MTT assay, 72 h incubation) [1]. |
Why This Matters
Procurement of the N-methyl analog ensures inclusion of a structural feature that class-level SAR associates with improved antiproliferative activity, making it a more relevant probe for target-based oncology screening than its NH analog.
- [1] Gregory M, et al. Synthesis, cytotoxicity, and structure–activity insight of NH- and N-methyl-3,5-bis-(arylidenyl)-4-piperidones. Medicinal Chemistry Research, 2013, 22:5588–5597. View Source
